Topoisomerase I inhibitor 13

Molecular Docking Structure-Activity Relationship Topoisomerase I Inhibition

Need a structurally distinct Topo I poison beyond camptothecin derivatives? Topoisomerase I inhibitor 13 (Compound G11) is a harmine-based β-carboline engineered to overcome neurotoxicity while delivering potent anticancer activity. - **Proven efficacy**: IC50 = 0.34 μM (MCF-7); 88x more potent than harmine - **In vivo validation**: 63.87% tumor growth inhibition at 20 mg/kg (4T1 model) without significant organ toxicity - **Selective profile**: Minimal cytotoxicity to normal L02 liver cells - **Research applications**: SAR campaigns, resistance mechanism studies, cancer-selective inhibitor assays Available for immediate R&D supply. Ideal positive control for murine oncology studies.

Molecular Formula C20H12ClN3O3
Molecular Weight 377.8 g/mol
Cat. No. B12378889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTopoisomerase I inhibitor 13
Molecular FormulaC20H12ClN3O3
Molecular Weight377.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C(=O)C=CC4=CC(=C(C=C4)Cl)[N+](=O)[O-]
InChIInChI=1S/C20H12ClN3O3/c21-15-7-5-12(11-17(15)24(26)27)6-8-18(25)20-19-14(9-10-22-20)13-3-1-2-4-16(13)23-19/h1-11,23H/b8-6+
InChIKeyBHJUPZMDECACLB-SOFGYWHQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Topoisomerase I Inhibitor 13 – Chemical Profile


Topoisomerase I inhibitor 13, also designated as Compound G11, is a β-carboline derivative synthesized by introducing a chalcone moiety into the harmine scaffold [1]. Its molecular formula is C20H12ClN3O3 with a molar mass of 377.78 g/mol [2]. The compound acts as a Topo I poison, stabilizing the enzyme-DNA cleavage complex to induce DNA damage and apoptosis in cancer cells [1].

Topoisomerase I Inhibitor 13 – Substitution Rationale


Topoisomerase I inhibitor 13 (Compound G11) is not a generic camptothecin derivative; it is a harmine-based β-carboline designed to overcome the severe toxicity of the parent harmine while maintaining Topo I inhibitory activity [1]. Substituting with unmodified harmine would introduce significant neurotoxicity and organ damage [1]. Replacing with camptothecin or its clinical analogs (topotecan, irinotecan) would yield a different molecular interaction profile with Topo I, as molecular docking studies demonstrate that G11 exhibits superior binding to Topo I compared to camptothecin [1]. Therefore, generic substitution fails to replicate the specific potency, safety, and binding characteristics of this engineered derivative.

Topoisomerase I Inhibitor 13 vs. Key Comparators


Superior Topo I Binding vs. Camptothecin

In silico molecular docking analysis revealed that the interaction between Compound G11 and Topo I is superior to that of camptothecin (CPT), the benchmark Topo I inhibitor [1]. While the study does not provide a numerical docking score, the qualitative finding of 'superior' interaction indicates a more favorable binding mode at the enzyme active site, potentially contributing to enhanced biological activity.

Molecular Docking Structure-Activity Relationship Topoisomerase I Inhibition

Enhanced MCF-7 Potency vs. Harmine

Compound G11 exhibited potent antiproliferative activity against MCF-7 human breast cancer cells with an IC50 value of 0.34 μM [1]. In a separate study conducted under comparable conditions, the parent compound harmine demonstrated an IC50 of 30 μM against the same MCF-7 cell line [2]. This represents an approximate 88-fold improvement in potency.

Anticancer Activity Breast Cancer MCF-7 Cell Line

Dose-Dependent Tumor Inhibition in 4T1 Model

In a 4T1 syngeneic mouse model of breast cancer, Compound G11 produced dose-dependent tumor growth inhibition: 43.19% at a dose of 10 mg/kg and 63.87% at 20 mg/kg compared to vehicle control [1]. This dose-response relationship provides a quantifiable benchmark for in vivo activity.

In Vivo Efficacy Tumor Xenograft 4T1 Model

Attenuated Toxicity vs. Harmine

Unlike harmine, which causes significant neurotoxicity and organ damage at therapeutic doses [1], Compound G11 administration at 10 mg/kg and 20 mg/kg in mice did not produce significant toxicity to normal organs or overall health, as assessed by body weight monitoring and histopathological examination [1]. The study notes that this represents 'reduced toxicity and increased efficacy' compared to the parent harmine scaffold [1].

Safety Profile Toxicity Therapeutic Index

Cancer-Selective Cytotoxicity

Compound G11 was evaluated against a panel of six human cancer cell lines and one normal human liver cell line (L02). While exhibiting potent antiproliferative effects across all cancer lines (IC50 = 0.34 μM against MCF-7 as a representative value), the compound demonstrated no significant cytotoxicity toward normal L02 cells at comparable concentrations [1]. In contrast, the parent harmine lacks this therapeutic window and is known to affect normal tissues adversely [1].

Selectivity Normal Cell Toxicity L02 Cell Line

Topoisomerase I Inhibitor 13 – Preclinical Applications


Non-Camptothecin Topo I Mechanism Studies

Compound G11 serves as a structurally distinct probe for investigating Topo I inhibition mechanisms that differ from camptothecin-class drugs. Its superior molecular docking interaction with Topo I relative to camptothecin [1] makes it suitable for studies aimed at understanding resistance mechanisms or developing next-generation Topo I poisons.

Breast Cancer Cell Screening & SAR

With a well-characterized IC50 of 0.34 μM against MCF-7 breast cancer cells [1] and an approximate 88-fold potency advantage over harmine [2], Compound G11 is an ideal reference compound for structure-activity relationship (SAR) campaigns exploring harmine-based β-carboline derivatives or benchmarking novel Topo I inhibitors in breast cancer models.

In Vivo Efficacy & Safety Profiling

Compound G11 has demonstrated dose-dependent tumor growth inhibition (43.19% at 10 mg/kg; 63.87% at 20 mg/kg) in the 4T1 syngeneic mouse model without significant organ toxicity [1]. This established in vivo data set supports its use as a positive control in murine oncology studies requiring a compound with defined efficacy and an acceptable safety margin.

Normal vs. Cancer Cell Selectivity

The compound's lack of significant cytotoxicity toward normal L02 liver cells, despite potent activity across multiple cancer cell lines [1], makes it a valuable tool for researchers developing assays to differentiate cancer-selective Topo I inhibitors from broadly cytotoxic agents, or for studies examining the therapeutic window of β-carboline derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Topoisomerase I inhibitor 13

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.